Benzyl ((5-formylpyrimidin-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ((5-formylpyrimidin-2-yl)methyl)carbamate is an organic compound that features a benzyl carbamate group attached to a pyrimidine ring with a formyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((5-formylpyrimidin-2-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with 5-formylpyrimidine-2-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Benzyl ((5-carboxypyrimidin-2-yl)methyl)carbamate.
Reduction: Benzyl ((5-hydroxymethylpyrimidin-2-yl)methyl)carbamate.
Substitution: Various benzyl-substituted carbamates depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Benzyl ((5-formylpyrimidin-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for understanding enzyme specificity and mechanism.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of Benzyl ((5-formylpyrimidin-2-yl)methyl)carbamate involves its interaction with biological molecules through its carbamate and formyl groups. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The formyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Benzyl carbamate: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Formylpyrimidine-2-ylmethanol: Lacks the carbamate group, limiting its applications in enzyme studies and drug design.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: A similar compound with different substituents, used in anti-fibrotic research.
Uniqueness: Benzyl ((5-formylpyrimidin-2-yl)methyl)carbamate is unique due to the presence of both the formyl and carbamate groups, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H13N3O3 |
---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
benzyl N-[(5-formylpyrimidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C14H13N3O3/c18-9-12-6-15-13(16-7-12)8-17-14(19)20-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,17,19) |
InChI-Schlüssel |
BNAOKWSOHPGYHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.